

A Technical Guide to the Physical and Chemical Properties of Deuterated Gallic Acid

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Compound of Interest

Compound Name: Gallic acid-d2

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Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants, either in its free state or as part of hydrolyzable tannins.[1][2] It is widely recognized for its potent antioxidant, anti-inflammatory, and antineoplastic properties, making it a subject of significant interest in pharmaceutical research and drug development.[3][4] The process of deuteration, where one or more hydrogen atoms in a molecule are replaced by their stable isotope deuterium, is a critical strategy in modern pharmacology and analytical chemistry. Deuterated compounds, such as deuterated gallic acid, serve as invaluable internal standards for quantitative analysis by mass spectrometry and can exhibit an altered metabolic profile due to the kinetic isotope effect, potentially leading to improved pharmacokinetic properties.[5][6]

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated gallic acid, with a focus on **Gallic Acid-d2** (3,4,5-trihydroxy-benzoic-2,6-d2 acid), the common commercially available form.[7] It includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of relevant biological pathways to support its application in research and development.

Physical Properties

The physical properties of deuterated gallic acid are nearly identical to its non-deuterated counterpart, with the primary difference being its molecular weight. The following tables summarize key physical data for both compounds for comparative purposes.

Table 1: General Physical Properties

Property	Gallic Acid (Non-Deuterated)	Deuterated Gallic Acid (d2)	Source(s)
Appearance	Colorless or slightly yellow crystalline needles or prisms	Crystalline solid	[8][9]
Molecular Formula	C ₇ H ₆ O ₅	C ₇ H ₄ D ₂ O ₅	[7][8]
Molecular Weight	170.12 g/mol	172.1 g/mol	[7][8]
Melting Point	Decomposes at 235-240 °C	Not available (expected to be similar)	[8]
Density	~1.7 g/cm ³ at 20°C	Not available (expected to be similar)	[10]
logP	0.70	Not available (expected to be similar)	[8]
pKa	4.41 (first carboxylic proton)	Not available (expected to be similar)	

Table 2: Solubility Data

Solvent	Gallic Acid (Non-Deuterated)	Deuterated Gallic Acid (d2)	Source(s)
Water	1 g in 87 mL (11.5 mg/mL) at 25°C	Not specified	[8]
Boiling Water	1 g in 3 mL	Not specified	[8]
Ethanol	1 g in 6 mL (~167 mg/mL)	~5 mg/mL	[7][8]
DMSO	Soluble	~30 mg/mL	[7][9]
DMF	~25 mg/mL	~30 mg/mL	[7][9]
PBS (pH 7.2)	~2 mg/mL	0.25 mg/mL (in 1:3 DMSO:PBS)	[7][9]
Ether	1 g in 100 mL	Not specified	[8]
Glycerol	1 g in 10 mL	Not specified	[8]
Acetone	1 g in 5 mL	Not specified	[8]
Benzene, Chloroform	Practically insoluble	Not specified	[8]

Chemical Properties and Reactivity

Isotopic Purity and Stability

Deuterated gallic acid intended for use as an internal standard typically has an isotopic purity of $\geq 99\%$.^[7] The stability of the compound is a critical consideration; it is reported to be sensitive to moisture and air. For long-term storage, it is recommended to keep it at -20°C under an inert gas, where it should be stable for at least two years.^[9] Alkaline solutions of gallic acid are susceptible to oxidation by air.^[11]

Antioxidant Activity

Gallic acid is a potent antioxidant, a property conferred by its three hydroxyl groups.^{[12][13]} It functions by scavenging free radicals and chelating metal ions.^[12] The deuteration on the aromatic ring is not expected to fundamentally alter this mechanism. The antioxidant activity of non-deuterated gallic acid has been quantified in various assays, demonstrating IC₅₀ values of

9.4 μM for scavenging DPPH radicals and 1.51 μM for inhibiting microsomal lipid peroxidation. [9] These values serve as a reliable benchmark for the deuterated analogue.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of deuterated gallic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure and the position of deuterium labeling. The ^1H NMR spectrum of **Gallic Acid-d2** would be expected to show the absence of the aromatic proton signals corresponding to the H-2 and H-6 positions when compared to the non-deuterated standard.

Table 3: NMR Data for Gallic Acid (Non-Deuterated) in Acetone-d₆

Nucleus	Chemical Shift (δ ppm)	Description	Source(s)
^1H NMR	7.14	s, 2H (H-2, H-6)	[14][15]
3.08	sa, 4H (OH-3, OH-4, OH-5, COOH)	[14][15]	
^{13}C NMR	166.82	COOH	[14]
145.11	C-3, C-5	[14]	
137.77	C-4	[14]	
121.15	C-1	[14]	
109.22	C-2, C-6	[14]	

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which deuterated gallic acid is employed, serving as an ideal internal standard for quantification.[7] In high-resolution mass spectrometry (HRMS), the deuterated form is easily distinguished from its native counterpart by its increased

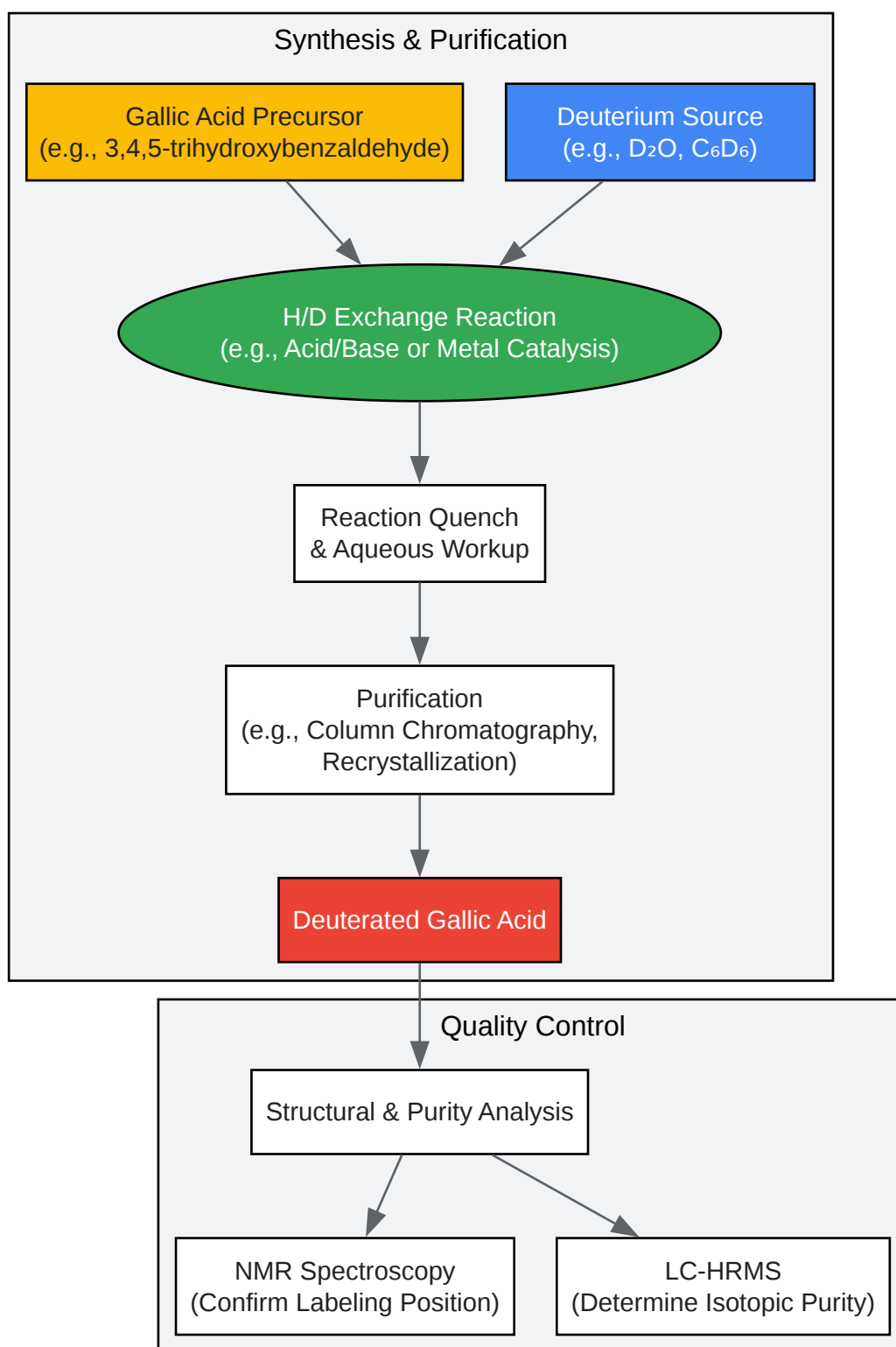
mass. The fragmentation pattern in MS/MS analysis remains similar to the non-deuterated compound, with characteristic losses of H₂O and CO₂.^[16]

Experimental Protocols

Detailed and validated protocols are crucial for the reliable application of deuterated gallic acid in a research setting.

Protocol 4.1: Conceptual Synthesis Workflow

While various specific methods exist, a general workflow for the synthesis of deuterated compounds can be conceptualized. This often involves H/D exchange reactions on a suitable precursor.



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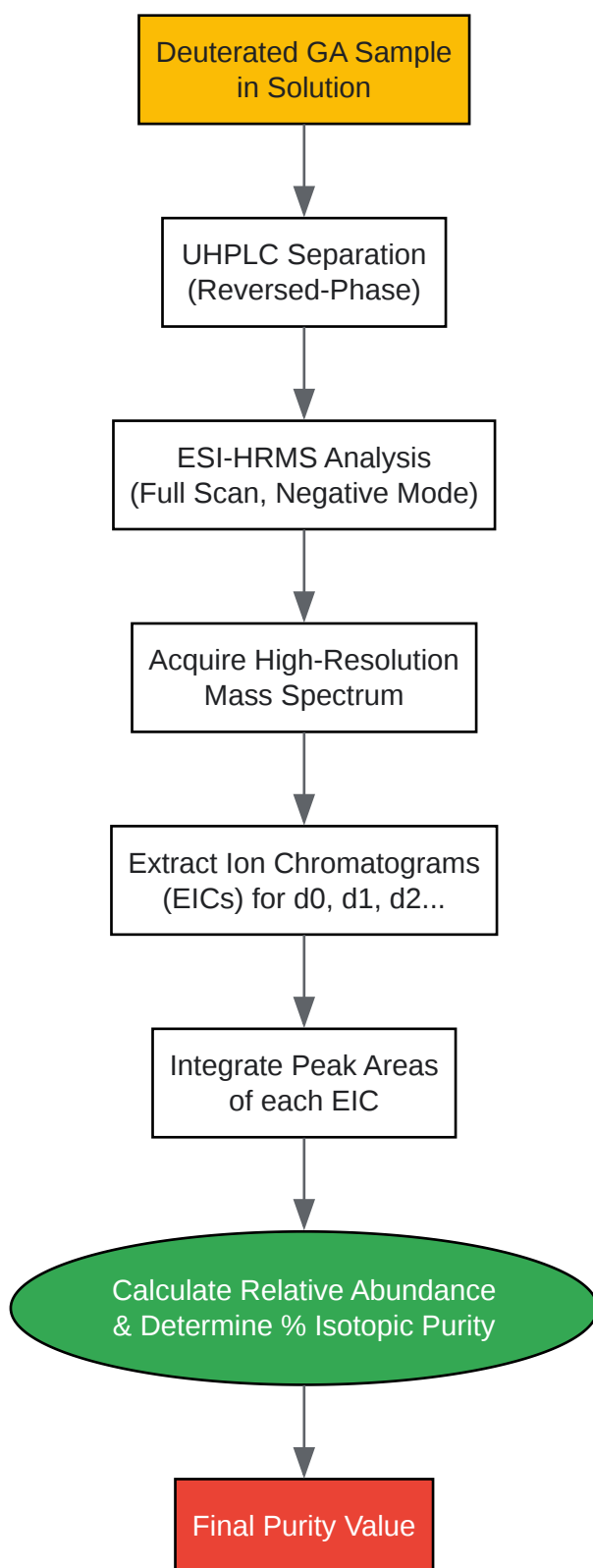
Caption: Conceptual workflow for the synthesis and quality control of deuterated gallic acid.

Protocol 4.2: Determination of Isotopic Purity by LC-HRMS

This protocol outlines the steps to accurately determine the isotopic enrichment of a deuterated gallic acid sample using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).^{[17][18][19]}

- Sample Preparation:
 - Accurately weigh and dissolve the deuterated gallic acid sample in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
 - Perform serial dilutions to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
- LC-HRMS Conditions (Illustrative):
 - LC System: UHPLC system.
 - Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A linear gradient appropriate to elute gallic acid with good peak shape.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 2 µL.
 - MS System: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).
 - Ionization Mode: Electrospray Ionization (ESI), negative mode.
 - Scan Mode: Full scan from m/z 100-200 with high resolution (>20,000).
- Data Analysis:

- Integrate the chromatographic peak corresponding to gallic acid.
- Extract the ion chromatograms (EICs) for the monoisotopic masses of each expected isotopologue from the full scan data. For **Gallic Acid-d2**, this would include:
 - d0 (unlabeled): $C_7H_5O_5^-$ (m/z ~169.01)
 - d1 (singly labeled): $C_7H_4DO_5^-$ (m/z ~170.02)
 - d2 (doubly labeled): $C_7H_3D_2O_5^-$ (m/z ~171.02)
- Integrate the peak area for each EIC.
- Calculate the isotopic purity using the following formula:
 - % Isotopic Purity (d2) = $[Area(d2) / (Area(d0) + Area(d1) + Area(d2))] \times 100$



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Caption: Workflow for determining isotopic purity of deuterated gallic acid via LC-HRMS.

Biological Context: Gallic Acid Signaling Pathways

For drug development professionals, understanding the mechanism of action of the parent compound is essential. Gallic acid exerts its therapeutic effects, particularly its anticancer properties, by modulating several key cellular signaling pathways.[20] Deuteration is unlikely to change these targets but may affect the compound's potency and duration of action.

Gallic acid has been shown to:

- Inhibit the pro-survival PI3K/AKT/EGFR signaling pathway.[21][22]
- Activate the pro-apoptotic MAPK (ERK, JNK, p38) signaling pathways.[21]
- Inhibit the Wnt/ β -catenin pathway, which is implicated in cell proliferation and invasion.[22][23]
- Modulate the JAK/STAT3 signaling pathway, affecting apoptosis-related proteins.[24]

These interactions lead to reduced cancer cell proliferation, decreased invasion, and induction of apoptosis.[20][21][24]

Caption: Key signaling pathways modulated by gallic acid leading to its anticancer effects.

Conclusion

Deuterated gallic acid is a vital tool for researchers in analytical chemistry and drug development. Its physical and chemical properties are closely aligned with its non-deuterated protium analogue, making it an excellent internal standard for precise quantification in complex biological matrices. The protocols provided herein for synthesis, purity assessment, and analysis, along with an understanding of the parent compound's biological activity, equip scientists with the necessary information to effectively utilize deuterated gallic acid in their research endeavors.

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